molecular formula C29H25N3O4 B11052764 6-(4,4-Diphenyl-3,4-dihydroquinazolin-2-yl)-4,7-dimethoxy-1,3-benzodioxol-5-amine

6-(4,4-Diphenyl-3,4-dihydroquinazolin-2-yl)-4,7-dimethoxy-1,3-benzodioxol-5-amine

Cat. No. B11052764
M. Wt: 479.5 g/mol
InChI Key: VMXOHCGFMVVPCB-UHFFFAOYSA-N
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Description

6-(4,4-Diphenyl-3,4-dihydroquinazolin-2-yl)-4,7-dimethoxy-1,3-benzodioxol-5-amine is a complex organic compound that features a quinazoline core, a benzodioxole moiety, and multiple methoxy groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4-Diphenyl-3,4-dihydroquinazolin-2-yl)-4,7-dimethoxy-1,3-benzodioxol-5-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: This step might involve the coupling of a benzodioxole derivative with the quinazoline core using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production would likely scale up these reactions using optimized conditions to ensure high yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or ketones.

    Reduction: Reduction reactions could target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

6-(4,4-Diphenyl-3,4-dihydroquinazolin-2-yl)-4,7-dimethoxy-1,3-benzodioxol-5-amine may have applications in:

    Medicinal Chemistry: Potential as a therapeutic agent due to its complex structure.

    Biological Research: Studying its interactions with biological targets.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on its specific biological activity. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Known for their anticancer and anti-inflammatory properties.

    Benzodioxole Derivatives: Often explored for their psychoactive and antimicrobial activities.

Uniqueness

The unique combination of the quinazoline core and benzodioxole moiety, along with the specific substitution pattern, may confer unique biological activities or chemical properties not seen in other compounds.

properties

Molecular Formula

C29H25N3O4

Molecular Weight

479.5 g/mol

IUPAC Name

6-(4,4-diphenyl-1H-quinazolin-2-yl)-4,7-dimethoxy-1,3-benzodioxol-5-amine

InChI

InChI=1S/C29H25N3O4/c1-33-24-22(23(30)25(34-2)27-26(24)35-17-36-27)28-31-21-16-10-9-15-20(21)29(32-28,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,17,30H2,1-2H3,(H,31,32)

InChI Key

VMXOHCGFMVVPCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1C3=NC(C4=CC=CC=C4N3)(C5=CC=CC=C5)C6=CC=CC=C6)N)OC)OCO2

Origin of Product

United States

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